2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 1034467-27-0
VCID: VC2702861
InChI: InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3
SMILES: COCOC1=CN=C(C=C1I)F
Molecular Formula: C7H7FINO2
Molecular Weight: 283.04 g/mol

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

CAS No.: 1034467-27-0

Cat. No.: VC2702861

Molecular Formula: C7H7FINO2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine - 1034467-27-0

Specification

CAS No. 1034467-27-0
Molecular Formula C7H7FINO2
Molecular Weight 283.04 g/mol
IUPAC Name 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine
Standard InChI InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3
Standard InChI Key DPHOQZPEXMFCGW-UHFFFAOYSA-N
SMILES COCOC1=CN=C(C=C1I)F
Canonical SMILES COCOC1=CN=C(C=C1I)F

Introduction

Chemical Identity and Structure

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a pyridine derivative with the molecular formula C7H7FINO2 and a molecular weight of 283.04 g/mol. Its structure consists of a pyridine ring with four substituents: a fluorine atom at position 2, an iodine atom at position 4, and a methoxymethoxy group at position 5 . The compound's IUPAC name is 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine, which directly describes its structure.

The chemical identity can be represented through various standardized notations:

Chemical Identifiers

Table 1: Chemical Identifiers of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

Identifier TypeValue
CAS Number1034467-27-0
Molecular FormulaC7H7FINO2
Molecular Weight283.04 g/mol
InChIInChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3
InChIKeyDPHOQZPEXMFCGW-UHFFFAOYSA-N
SMILESCOCOC1=CN=C(C=C1I)F
PubChem CID66738153
MDL NumberMFCD22123918

The compound features a heterocyclic aromatic structure with the pyridine nitrogen at position 3 in the ring . The fluorine atom at position 2 and the iodine atom at position 4 provide sites for potential functionalization through various synthetic pathways. The methoxymethoxy (MOM) group at position 5 serves as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal the hydroxyl group for further reactions .

Physical Properties

The physical properties of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine significantly influence its handling requirements and applications.

Applications and Utility

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine serves as a valuable intermediate in organic synthesis, with several notable applications.

Pharmaceutical Applications

This compound has significant utility in pharmaceutical research and development:

  • Serves as a building block in the synthesis of biologically active compounds

  • Functions as an intermediate in the development of pharmaceutical ingredients

  • Provides a scaffold for the introduction of diverse functional groups through the reactivity of its halogen substituents

Research Applications

In chemical research, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine offers several advantages:

  • The presence of fluorine and iodine makes it a useful intermediate in organic synthesis

  • The methoxymethoxy group provides a protected hydroxyl functionality for selective deprotection

  • The combination of functional groups allows for regioselective reactions and transformations

Other Industrial Applications

Beyond pharmaceutical research, the compound finds application in:

  • Materials science

  • Skincare formulations

  • Medical ingredients

Chemical Reactivity

The reactivity of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is largely determined by its functional groups and their positions on the pyridine ring.

Halogen Reactivity

The iodine at the 4-position is particularly reactive toward:

  • Cross-coupling reactions (Suzuki, Sonogashira, Negishi)

  • Metal-halogen exchange reactions

  • Nucleophilic substitution reactions

The fluorine at the 2-position provides a site for:

  • Nucleophilic aromatic substitution

  • Metal-catalyzed coupling reactions (though less reactive than iodine)

Methoxymethoxy Group Reactivity

The MOM protecting group can be:

  • Cleaved under acidic conditions to reveal a hydroxyl group

  • Stable under basic and neutral conditions

  • Used as a directing group in certain reactions

Analytical Identification

Several analytical methods can be employed to identify and characterize 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 19F NMR can provide structural confirmation

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

  • Infrared Spectroscopy (IR): Identifies functional group vibrations

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and identity

  • Gas Chromatography (GC): Alternative method for volatile derivatives

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